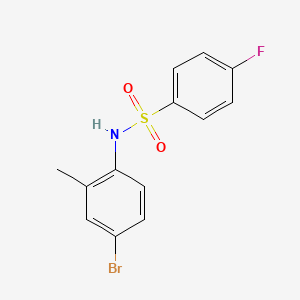![molecular formula C19H15N3O2S B5782662 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5782662.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as NAPAm, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPAm is a synthetic compound that belongs to the class of thiosemicarbazones and has a molecular weight of 365.47 g/mol.
Mechanism of Action
The mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is not yet fully understood. However, it is believed that N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide exerts its anti-cancer effects by inducing apoptosis in cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in lab experiments is its low toxicity profile. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for further research. However, one of the limitations of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide and to identify potential targets for its anti-cancer effects.
Synthesis Methods
The synthesis of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide involves the condensation of 2-aminobenzoyl hydrazine with 1-naphthaldehyde followed by the reaction with thiosemicarbazide. The resulting product is then purified through recrystallization to obtain pure N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide.
Scientific Research Applications
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has shown promising results in various scientific research applications. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-1-naphthamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-17(23)15-9-3-4-11-16(15)21-19(25)22-18(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,23)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFZGIQNGUKDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)



![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)